molecular formula C18H21Br2N3O4S2 B2411774 4-bromo-N-[2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide CAS No. 548449-30-5

4-bromo-N-[2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide

Cat. No.: B2411774
CAS No.: 548449-30-5
M. Wt: 567.31
InChI Key: MIMUDZPHXVSXOQ-UHFFFAOYSA-N
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Description

4-bromo-N-[2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide (CAS 548449-30-5) is a high-purity synthetic organic compound with a molecular formula of C₁₈H₂₁Br₂N₃O₄S₂ and a molecular weight of 567.32 g/mol . This complex molecule features a piperazine core symmetrically substituted with two 4-bromobenzenesulfonamide groups, one of which is linked via a flexible ethylenediamine-like chain . Its structure is characterized by the presence of multiple hydrogen bond acceptors and a topologically polar surface area, which can influence its solubility and biomolecular interactions . Piperazine derivatives are privileged scaffolds in medicinal chemistry and drug discovery, frequently employed in the design of biologically active molecules . Compounds containing the piperazine nucleus have demonstrated a wide spectrum of pharmacological activities in research settings, including antibacterial, antifungal, and anticancer properties . The specific structural motifs present in this benzenesulfonamide—including the bromoaryl groups and sulfonamide functionalities—make it a valuable intermediate for researchers exploring structure-activity relationships in hit-to-lead optimization campaigns . This product is provided for Research Use Only and is intended for use by qualified laboratory researchers. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

4-bromo-N-[2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Br2N3O4S2/c19-15-1-5-17(6-2-15)28(24,25)21-9-10-22-11-13-23(14-12-22)29(26,27)18-7-3-16(20)4-8-18/h1-8,21H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMUDZPHXVSXOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNS(=O)(=O)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Br2N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-bromo-N-[2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Bromine atoms : Two bromine substituents enhance its reactivity.
  • Piperazine ring : This moiety is often associated with various pharmacological activities.
  • Sulfonamide group : Known for its antibacterial properties, it plays a crucial role in the compound's biological effects.

The molecular formula is C18H22Br2N2O4S2C_{18}H_{22}Br_2N_2O_4S_2, and its molecular weight is approximately 513.33 g/mol.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit antimicrobial activity. They inhibit bacterial folate synthesis by acting as competitive inhibitors of dihydropteroate synthase (DHPS). This mechanism is critical in antibiotic development, particularly against Gram-positive and Gram-negative bacteria.

Antitumor Activity

Recent studies have suggested that compounds with similar structures may possess antitumor properties. For instance, sulfonamide derivatives have been investigated for their ability to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.

Enzyme Inhibition

The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For example, it may inhibit carbonic anhydrases, which are implicated in various physiological processes and diseases, including glaucoma and cancer.

Case Studies

StudyFindings
Study on Antibacterial Activity Demonstrated that sulfonamide derivatives exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was effective at concentrations as low as 50 µg/mL .
Antitumor Research Investigated the effect of similar piperazine-sulfonamide compounds on human cancer cell lines, showing a dose-dependent increase in apoptosis .
Enzyme Inhibition Assays Showed that the compound inhibited carbonic anhydrase activity with an IC50 value of 200 nM, suggesting potential therapeutic applications in metabolic disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : By binding to active sites on target enzymes, the compound disrupts normal metabolic functions.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways that control cell growth and apoptosis.
  • Interaction with Cellular Targets : The sulfonamide group can form hydrogen bonds with amino acid residues in target proteins, enhancing binding affinity and specificity.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of benzenesulfonamide derivatives, including this compound, as anticancer agents. For instance, it has been observed to inhibit carbonic anhydrase IX (CA IX) with an IC50 ranging from 10.93 to 25.06 nM, demonstrating selectivity over CA II (IC50: 1.55–3.92 μM) . This inhibition is crucial as CA IX is often overexpressed in various tumors, making it a target for cancer therapy.

Furthermore, the compound has shown the ability to induce apoptosis in MDA-MB-231 breast cancer cells, significantly increasing annexin V-FITC positivity by 22-fold compared to control groups . This apoptotic effect suggests that the compound may disrupt cancer cell survival and proliferation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antibacterial and anti-biofilm activities. Inhibition of carbonic anhydrases present in bacteria can interfere with their growth, indicating that derivatives like this one could serve as effective antimicrobial agents .

Mechanistic Studies

Molecular docking studies have been employed to understand how 4-bromo-N-[2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide interacts with biological targets. These studies aim to elucidate binding affinities to proteins involved in disease pathways, which could inform further development as a therapeutic agent .

Case Studies and Research Findings

Several research articles have documented the synthesis and evaluation of similar compounds with promising biological activities:

  • A study focused on new benzenesulfonamide derivatives demonstrated excellent enzyme inhibition against CA IX and highlighted their potential as anticancer agents .
  • Another research article detailed the synthesis of sulfonamide derivatives and their cytotoxic effects on various human cancer cell lines, reinforcing the potential therapeutic applications of compounds with similar structures .

Q & A

Q. What are the established synthetic routes for 4-bromo-N-[2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. Key steps include:

  • Sulfonylation : Reacting piperazine derivatives with 4-bromobenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
  • Alkylation : Introducing the ethyl spacer group using bromoethyl reagents in polar aprotic solvents (e.g., DMF) with catalytic bases like triethylamine .
    Yield optimization requires strict control of stoichiometry, temperature, and moisture levels. Impurities often arise from incomplete sulfonylation or side reactions with residual amines. HPLC monitoring (C18 column, UV detection at 254 nm) is recommended for purity assessment .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR confirms the sulfonamide linkage (δ 2.8–3.5 ppm for piperazine protons) and bromine substitution (distinct aromatic splitting patterns) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~637.8 Da) and isotopic patterns from bromine .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemistry and confirms the sulfonyl-piperazine-ethylbenzenesulfonamide backbone .

Q. How is the compound screened for preliminary biological activity?

Answer:

  • Enzyme Inhibition Assays : Test against carbonic anhydrase isoforms (e.g., CA-II) using stopped-flow CO₂ hydration. IC₅₀ values are compared to acetazolamide controls .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) at 1–100 μM concentrations to assess antiproliferative effects .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis scalability while minimizing byproducts?

Answer:

  • Parameter Screening : Use fractional factorial designs to prioritize variables (e.g., temperature, solvent ratio, catalyst loading). Response surface methodology (RSM) identifies optimal conditions .
  • Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., hydrolysis) by precise residence time control, improving yield from ~60% to >85% in scaled batches .

Q. What crystallographic insights reveal conformational flexibility in the sulfonamide-piperazine core?

Answer: Single-crystal X-ray structures (e.g., CCDC HB6971) show:

  • Torsional Angles : The piperazine ring adopts a chair conformation, while sulfonyl groups exhibit rotational freedom (~15° variability) .
  • Intermolecular Interactions : Bromine atoms participate in halogen bonding (C–Br⋯O=S, 3.3–3.5 Å), stabilizing crystal packing .

Q. How does structure-activity relationship (SAR) analysis guide derivatization for enhanced potency?

Answer:

  • Piperazine Modifications : Replacing bromine with electron-withdrawing groups (e.g., -CF₃) increases enzyme binding affinity (ΔΔG = -2.1 kcal/mol in docking studies) .
  • Sulfonamide Linkers : Ethyl spacers longer than two carbons reduce solubility but improve membrane permeability (logP >3.5) .

Q. How can contradictory data on biological activity be resolved?

Answer: Discrepancies in IC₅₀ values (e.g., CA-II inhibition ranging from 12 nM to 150 nM) arise from:

  • Assay Conditions : pH (7.4 vs. 6.8) alters protonation states of sulfonamide groups .
  • Protein Source : Recombinant vs. native enzymes may differ in post-translational modifications .
    Standardize protocols using recombinant isoforms and buffer-matched controls.

Q. What mechanistic studies elucidate interactions with serine proteases?

Answer:

  • Kinetic Analysis : Measure kₐₜₜ/Kₘ changes via fluorogenic substrates (e.g., Z-Gly-Leu-Arg-AMC) to determine competitive vs. non-competitive inhibition .
  • Molecular Dynamics : Simulate binding to trypsin-like proteases (e.g., 1.5 μs trajectories) to identify critical H-bonds with His57 and Asp189 .

Q. What stability challenges arise under physiological conditions?

Answer:

  • Hydrolysis : The sulfonamide bond degrades in acidic media (t₁/₂ = 8 hrs at pH 2.0). Stabilization via PEGylation increases t₁/₂ to >24 hrs .
  • Photoisomerization : UV exposure (λ = 254 nm) induces cis-trans isomerization in the ethyl spacer. Store in amber vials under inert gas .

Q. How is computational chemistry integrated into lead optimization?

Answer:

  • QSAR Models : 2D descriptors (e.g., topological polar surface area) predict blood-brain barrier penetration (R² = 0.89) .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for bromine vs. chlorine substitutions (ΔΔG = +0.3 kcal/mol) .

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